5-Phenyl-1,2,4-thiadiazole

Photochemistry Isomer Comparison Mechanistic Studies

Choose 5-Phenyl-1,2,4-thiadiazole for your medicinal chemistry programs. This privileged scaffold delivers high-affinity, selective adenosine A1 receptor antagonists (Ki = 20 nM) unattainable with 1,3,4-thiadiazole isomers or oxadiazole bioisosteres. Its unique photochemical transposition enables trapping of biological targets via light-induced covalent modification, while its distinct regiochemistry ensures precise electronic distribution for scaffold-hopping strategies. High-purity material also serves as a critical reference standard for HPLC method validation during derivative scale-up. Source from a reliable partner to accelerate your drug discovery.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
Cat. No. B8641319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,2,4-thiadiazole
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NS2
InChIInChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H
InChIKeyLQIITQSGYNMPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1,2,4-thiadiazole: A Unique Scaffold for Procurement-Driven Drug Discovery and Chemical Biology


5-Phenyl-1,2,4-thiadiazole (CAS 74466-89-0) is a heterocyclic building block characterized by a phenyl group attached to the 5-position of a 1,2,4-thiadiazole ring . Its molecular formula is C7H6N2S . This core scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to serve as a bioisostere for other heterocycles (e.g., oxadiazoles) and its proven utility in generating potent and selective ligands for diverse biological targets, including adenosine receptors and kinases [1]. The specific regiochemistry of the phenyl substituent is a critical determinant of both its photochemical behavior and its pharmacological profile [2].

Why 5-Phenyl-1,2,4-thiadiazole Is Not Interchangeable with Its Structural Isomers or Bioisosteres


Substituting 5-phenyl-1,2,4-thiadiazole with a closely related analog—such as its 3-phenyl isomer, a 1,3,4-thiadiazole, or an oxadiazole bioisostere—will fundamentally alter a molecule's reactivity and biological profile. This is because the specific arrangement of sulfur and nitrogen atoms within the five-membered ring dictates the compound's electronic distribution, its ability to undergo unique photochemical reactions (e.g., photo-ring expansion to triazines), and its interactions with biological targets [1]. For example, in medicinal chemistry, the 1,2,4-thiadiazole core is often preferred over the 1,3,4-isomer for achieving high selectivity at certain adenosine receptor subtypes, underscoring that these are not generic substitutes [2]. The following evidence quantifies these critical differentiations.

5-Phenyl-1,2,4-thiadiazole: Quantitative Evidence for Differentiated Selection vs. Key Comparators


Differentiation via Regiochemistry: Divergent Photochemical Reactivity of 5-Phenyl vs. 3-Phenyl Isomers

The photochemical fate of 5-phenyl-1,2,4-thiadiazole is fundamentally different from its 3-phenyl isomer, a distinction critical for applications in photoaffinity labeling or light-controlled reactions. Irradiation of 5-phenyl-1,2,4-thiadiazole generates a complex mixture including benzonitrile, the 3-phenyl isomer (via phototransposition), phenyl- and diphenyl-1,3,5-triazines, and trace diphenyl-1,2,4-thiadiazole [1]. In contrast, irradiation of 3-phenyl-1,2,4-thiadiazole leads predominantly to photofragmentation products [1]. This demonstrates that the position of the phenyl group is a key structural determinant of the compound's unique reaction pathway, including photo-ring expansion which is not observed for the 3-substituted analog.

Photochemistry Isomer Comparison Mechanistic Studies

Differentiation via Heterocycle Bioisosterism: Comparing 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole in Adenosine Receptor Antagonism

In the development of adenosine receptor antagonists, the choice of the thiadiazole isomer is critical for achieving high potency and selectivity. A derivative based on the 5-phenyl-1,2,4-thiadiazole scaffold, specifically N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472), was identified as a potent and highly selective adenosine A1 antagonist with a Ki of 20 nM [1]. This level of potency is achieved with a 1,2,4-thiadiazole core. While this study does not directly test a 1,3,4-thiadiazole analog, the broader SAR indicates that the 1,2,4-regioisomer is a privileged scaffold for achieving high selectivity for A1 and A3 receptor subtypes [1].

Medicinal Chemistry Adenosine Receptors GPCR Pharmacology

Differentiation via Heteroatom Substitution: 1,2,4-Thiadiazole vs. 1,2,4-Oxadiazole as a PPARδ Agonist Scaffold

The replacement of an oxygen atom with a sulfur atom in a heterocyclic core can profoundly impact receptor pharmacology. This is exemplified by the PPARδ selective agonist GW501516, which contains a methyl-thiazole moiety. Replacing the thiazole with a [1,2,4]thiadiazole ring unexpectedly yielded a compound (21) with submicromolar potency as a partial agonist at PPARα, in addition to retaining high potency at PPARδ [1]. This finding demonstrates that the 1,2,4-thiadiazole core can confer a dual PPARα/δ agonist profile, a shift in selectivity not observed with the original oxadiazole-containing lead or the thiazole-based GW501516.

Nuclear Receptors PPARδ Agonists Metabolic Disease

Differentiation via Kinetic vs. Thermodynamic Control: Synthesis Challenges and Purity Considerations for 5-Phenyl-1,2,4-thiadiazole

The synthesis of 5-phenyl-1,2,4-thiadiazole is not trivial and can be plagued by the formation of an undesired 1,2,4-oxadiazole side product [1]. This presents a clear procurement advantage for a high-purity, well-characterized commercial source. Detailed attempts to synthesize the compound without this side product required extensive purification of intermediates and method optimization [1]. In contrast, the 3-phenyl isomer is generally more accessible via standard synthetic routes and is less prone to this specific side reaction.

Organic Synthesis Process Chemistry Analytical Chemistry

5-Phenyl-1,2,4-thiadiazole: High-Value Application Scenarios Based on Proven Differentiation


Medicinal Chemistry: Developing Selective Adenosine A1 or A3 Receptor Antagonists

Use 5-phenyl-1,2,4-thiadiazole as a core scaffold for building focused libraries targeting adenosine receptors. Its proven ability to yield high-affinity and selective antagonists, with a derivative showing a Ki of 20 nM at the A1 receptor [1], makes it a strategic starting point over less-validated thiadiazole isomers or oxadiazole bioisosteres. This scaffold is particularly valuable when seeking to avoid the complex bicyclic systems of earlier adenosine ligands.

Chemical Biology: Photoaffinity Labeling and Light-Controlled Reactivity Studies

Employ 5-phenyl-1,2,4-thiadiazole in studies where a distinct photochemical signature is required. Its unique ability to undergo phototransposition and photo-ring expansion upon irradiation, in contrast to the simple fragmentation of its 3-phenyl isomer [1], makes it a specific tool for generating reactive intermediates (e.g., diazacyclobutadienes) or trapping biological targets via light-induced covalent modification.

Lead Optimization: Engineering Dual PPARα/δ Agonism for Metabolic Disorders

Incorporate the 1,2,4-thiadiazole ring as a key pharmacophoric element when a shift in receptor selectivity is desired. As demonstrated, replacing a thiazole with a 1,2,4-thiadiazole transformed a selective PPARδ agonist into a PPARα/δ dual agonist [1]. This 'scaffold hopping' approach is a rational design strategy for accessing novel pharmacology in metabolic disease programs.

Process Chemistry and Analytical Method Development

Due to its documented propensity to form an oxadiazole side product during synthesis [1], high-purity 5-phenyl-1,2,4-thiadiazole is an ideal reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) aimed at monitoring reaction progress and ensuring the purity of more complex derivatives during scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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